molecular formula C31H47N3O3S B15367277 1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl- CAS No. 63217-35-6

1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl-

Cat. No.: B15367277
CAS No.: 63217-35-6
M. Wt: 541.8 g/mol
InChI Key: JHHVDPLPBJASDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl- (CAS: 63217-35-6) is a benzimidazole derivative featuring a sulfonic acid group at position 5, a para-aminophenyl substituent at position 2, and a long octadecyl chain at position 1 . This structure confers unique physicochemical properties, including amphiphilicity due to the polar sulfonic acid group and the hydrophobic alkyl chain. The compound is utilized as a high-purity intermediate in pharmaceuticals, agrochemicals, and materials science, with its sodium salt form (CAS: 5149-72-4, molecular formula: C40H53N3O5S) also being commercially available .

Properties

CAS No.

63217-35-6

Molecular Formula

C31H47N3O3S

Molecular Weight

541.8 g/mol

IUPAC Name

2-(4-aminophenyl)-1-octadecylbenzimidazole-5-sulfonic acid

InChI

InChI=1S/C31H47N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-30-23-22-28(38(35,36)37)25-29(30)33-31(34)26-18-20-27(32)21-19-26/h18-23,25H,2-17,24,32H2,1H3,(H,35,36,37)

InChI Key

JHHVDPLPBJASDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Benzimidazole, Benzothiazole, and Benzoxazole Derivatives

The target compound shares structural similarities with other heterocyclic derivatives, such as benzothiazoles and benzoxazoles. For instance, 2-(4-aminophenyl)benzothiazole derivatives are synthesized via analogous methods, where the amino group’s position (para vs. meta) significantly impacts biological activity. Studies show that para-substituted derivatives exhibit enhanced binding affinity to cellular targets compared to meta-substituted analogs, likely due to optimized steric and electronic interactions .

Key Differences:

  • Substituent Position: The para-aminophenyl group in the target compound contrasts with meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole), which show reduced antitumor activity .
  • Core Heterocycle: Benzimidazoles generally exhibit greater metabolic stability than benzothiazoles due to their fused aromatic system, which resists oxidative degradation .

Functional Group Variations: Sulfonic Acid vs. Sulfonamide

The sulfonic acid group distinguishes the target compound from sulfonamide-based derivatives. For example, N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides are synthesized via condensation reactions with sulfonyl chlorides. Sulfonic acids are more acidic (pKa ~1–2) than sulfonamides (pKa ~10), influencing solubility and ionization under physiological conditions. The sulfonic acid group enhances aqueous solubility but may limit membrane permeability compared to sulfonamides .

Alkyl Chain Modifications

The octadecyl (C18) chain in the target compound contrasts with shorter-chain analogs. Long alkyl chains increase lipophilicity (logP >8), improving lipid membrane penetration and prolonging half-life. However, excessive hydrophobicity can reduce aqueous solubility, necessitating formulation adjustments. For example, the sodium salt form (CAS: 5149-72-4) mitigates solubility challenges .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C31H39N3O3S ~557.7* 5-SO3H, 2-(4-NH2Ph), 1-C18 Pharmaceuticals
Sodium Salt Derivative (CAS:5149-72-4) C40H53N3O5S 687.93 5-SO3Na, 2-(4-NHCOC6H5), 1-C18 Agrochemicals
2-(3-Aminophenyl)benzothiazole C13H11N2S 227.30 2-(3-NH2Ph), benzothiazole core Research
NSC 240894 (CAS:74027-83-1) C15H16Cl2N6 351.20 2-(4-Carbamimidoylphenyl), 5-carboximidamide Oncology

*Estimated based on structural formula.

Q & A

Q. What are the optimal synthetic routes for preparing 1H-benzimidazole-5-sulfonic acid derivatives with a long alkyl chain (e.g., octadecyl group)?

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing intermediates. For 2-(4-aminophenyl)-1-octadecyl-1H-benzimidazole-5-sulfonic acid , key steps include:

  • Sulfonation : Introducing the sulfonic acid group via electrophilic substitution under controlled acidic conditions (e.g., concentrated H₂SO₄ or chlorosulfonic acid) .
  • Alkylation : Attaching the octadecyl chain using alkyl halides (e.g., 1-bromooctadecane) in polar aprotic solvents like DMF, with catalysts such as K₂CO₃ to facilitate nucleophilic substitution .
  • Aminophenyl functionalization : Coupling 4-aminophenyl groups via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Table 1: Reaction Parameters for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonationChlorosulfonic acid, 0–5°C65–70>95%
Alkylation1-Bromooctadecane, K₂CO₃, DMF, 80°C50–5590–92%
Cross-CouplingPd(PPh₃)₄, 4-aminophenylboronic acid, THF/H₂O75–80>98%

Q. How can researchers characterize the purity and structural integrity of this compound?

Advanced analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl chain integration (δ ~0.8–1.5 ppm for octadecyl CH₃ and CH₂ groups) and sulfonic acid proton environments .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₃₁H₄₇N₃O₄S: theoretical 557.80 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/0.1% TFA .

Advanced Research Questions

Q. How does the octadecyl chain influence the compound’s solubility and self-assembly properties in aqueous media?

The octadecyl chain confers amphiphilic behavior:

  • Solubility : Poor aqueous solubility due to the hydrophobic alkyl chain; requires solubilization via surfactants (e.g., Tween-80) or DMSO .
  • Self-assembly : Forms micelles or vesicles above critical micellar concentration (CMC), studied via dynamic light scattering (DLS) and transmission electron microscopy (TEM). Adjusting pH (sulfonic acid group’s pKa ~1-2) can modulate aggregation .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or membranes)?

  • Molecular Dynamics (MD) Simulations : Model interactions of the octadecyl chain with lipid bilayers to study membrane permeability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) of the benzimidazole core to predict redox activity .
  • Molecular Docking : Screen against targets like tyrosine kinases or DNA topoisomerases, leveraging the aminophenyl group’s hydrogen-bonding potential .

Q. How should researchers address contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity)?

  • Dose-Response Analysis : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity .
  • Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify off-target effects of the sulfonic acid group .
  • Control Experiments : Compare with analogs lacking the octadecyl chain to isolate the role of hydrophobicity in bioactivity .

Q. What strategies optimize the compound’s stability under physiological conditions (pH, temperature)?

  • pH Stability : Use buffered solutions (pH 7.4) to prevent sulfonic acid group degradation. Monitor via UV-Vis spectroscopy over 24–72 hours .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for benzimidazole derivatives) .
  • Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) .

Q. How can researchers design experiments to study the compound’s pharmacokinetics (e.g., absorption, distribution)?

  • In Vitro Models : Use Caco-2 cell monolayers to simulate intestinal absorption; measure apparent permeability (Papp) .
  • Plasma Protein Binding : Employ equilibrium dialysis to assess binding to albumin or lipoproteins, critical for bioavailability .
  • In Vivo Tracking : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in rodent models .

Methodological Resources

  • Design of Experiments (DoE) : Apply factorial designs to optimize synthesis parameters (e.g., temperature, reagent ratios) .
  • Data Contradiction Resolution : Use multivariate analysis (e.g., PCA) to identify confounding variables in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.